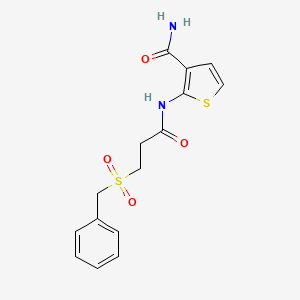

2-(3-(Bencilsulfonil)propanamido)tiofeno-3-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-(Benzylsulfonyl)propanamido)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C15H16N2O4S2 and its molecular weight is 352.42. The purity is usually 95%.

BenchChem offers high-quality 2-(3-(Benzylsulfonyl)propanamido)thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(Benzylsulfonyl)propanamido)thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

a. Agentes antiinflamatorios:

- Suprofeno: Un fármaco antiinflamatorio no esteroideo (AINE) con un marco de tiofeno 2-sustituido . Se usa para aliviar el dolor y la inflamación.

- Articaína: Este compuesto, también conocido como 2,3,4-trisustituido tiofeno, sirve como un bloqueador de los canales de sodio dependientes de voltaje y un anestésico dental en Europa .

Inhibición de la corrosión

- Los derivados del tiofeno encuentran aplicaciones en la química industrial como inhibidores de la corrosión . Protegen los metales y las aleaciones de la degradación causada por factores ambientales.

Propiedades farmacológicas

Los compuestos que contienen tiofeno exhiben varios efectos farmacológicos:

a. Propiedades anticancerígenas:- Más allá de los AINE, los compuestos basados en tiofeno poseen propiedades antiinflamatorias y antimicrobianas .

En resumen, la 2-(3-(bencilsulfonil)propanamido)tiofeno-3-carboxamida contribuye a diversos campos, desde el desarrollo de fármacos hasta la electrónica orgánica y la inhibición de la corrosión. Su estructura y propiedades únicas la convierten en un tema intrigante para la investigación en curso. 🧪🔬

Para obtener información más detallada, puede explorar la literatura sobre derivados del tiofeno a partir de 2012 . Si tiene alguna otra pregunta o necesita información adicional, no dude en preguntar. 😊

Mecanismo De Acción

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Análisis Bioquímico

Biochemical Properties

2-(3-(Benzylsulfonyl)propanamido)thiophene-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, 2-(3-(Benzylsulfonyl)propanamido)thiophene-3-carboxamide can modulate cellular processes such as proliferation, differentiation, and apoptosis. Additionally, it interacts with proteins involved in oxidative stress response, thereby exhibiting antioxidant properties .

Cellular Effects

The effects of 2-(3-(Benzylsulfonyl)propanamido)thiophene-3-carboxamide on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can result in altered cellular behaviors such as increased or decreased proliferation, apoptosis, or differentiation. Furthermore, 2-(3-(Benzylsulfonyl)propanamido)thiophene-3-carboxamide can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates .

Molecular Mechanism

At the molecular level, 2-(3-(Benzylsulfonyl)propanamido)thiophene-3-carboxamide exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound can inhibit kinase activity by binding to the active site, preventing substrate phosphorylation. Additionally, 2-(3-(Benzylsulfonyl)propanamido)thiophene-3-carboxamide can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-(Benzylsulfonyl)propanamido)thiophene-3-carboxamide can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity over extended periods. Under certain conditions, it may undergo degradation, leading to a loss of activity. Long-term exposure to 2-(3-(Benzylsulfonyl)propanamido)thiophene-3-carboxamide has been associated with sustained changes in cellular function, including alterations in cell signaling, gene expression, and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-(3-(Benzylsulfonyl)propanamido)thiophene-3-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it may induce toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity. These findings highlight the importance of dose optimization in the therapeutic application of 2-(3-(Benzylsulfonyl)propanamido)thiophene-3-carboxamide .

Propiedades

IUPAC Name |

2-(3-benzylsulfonylpropanoylamino)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S2/c16-14(19)12-6-8-22-15(12)17-13(18)7-9-23(20,21)10-11-4-2-1-3-5-11/h1-6,8H,7,9-10H2,(H2,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFXQTCHOIKZKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=C(C=CS2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide](/img/structure/B2551126.png)

![3-(3-chlorobenzyl)-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2551130.png)

![ethyl 4-{1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B2551131.png)

![(E)-N-[(5-Cyanothiophen-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2551136.png)

![1'-acetyl-7-hydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B2551139.png)

![5-[1-(dimethylamino)propyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2551142.png)

![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide](/img/structure/B2551143.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2551145.png)

![(4-chlorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2551147.png)